Zinc arsenate

Description

Properties

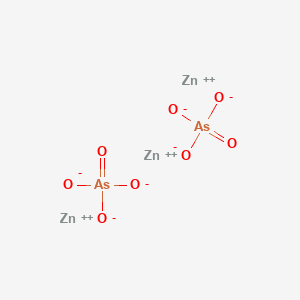

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Zinc Arsenate Compounds

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a prevalent method for creating crystalline zinc arsenate compounds. This technique involves chemical reactions in aqueous solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel known as an autoclave. The method is particularly effective for producing mineral-related arsenates, as it mimics natural formation processes. geoscienceworld.org

New open-framework solids, including a this compound-oxalate and a pure this compound, have been synthesized under mild hydrothermal conditions. rsc.org The synthesis of a new polymorph of this compound hydrate (B1144303), Zn₉(AsO₄)₆·4H₂O, has also been achieved using this method. rsc.org

Parameter Optimization (Temperature, Pressure, Reactant Ratios)

The physical and chemical properties of the synthesized this compound are highly dependent on the optimization of several key parameters, including temperature, pressure, and the molar ratios of the reactants.

Temperature and Pressure: The reaction temperature and the resulting autogenous pressure inside the autoclave are critical. For instance, the synthesis of zinc oxysulfide (ZnOS) photocatalysts via the hydrothermal method shows that reaction temperatures and subsequent annealing can tune the material's structural and optical properties, transforming rough spherical particles into highly crystalline forms. espublisher.com In the synthesis of Cr-doped ZnGa₂O₄, temperatures ranging from 120°C to 220°C have been explored, with higher temperatures leading to products closer to the stoichiometric ratio. osti.gov For nano-ZnO synthesis under supercritical hydrothermal conditions, temperatures between 300-500°C and pressures from 22-30 MPa have been investigated. mdpi.com These examples highlight that temperature and pressure directly influence crystallinity, particle size, and even the stoichiometry of the final product.

Reactant Ratios: The molar ratio of the zinc source to the arsenic source is a fundamental parameter. In the synthesis of a mono-phase crystalline this compound(III) with the formula Zn(AsO₂)₂, a molar ratio of n(Zn)/n(As) = 1:2 was utilized. imim.pl For a cadmium this compound, a starting molar ratio of 2:1:1 for Cd(OH)₂, 5ZnO·2CO₃·4H₂O, and As₂O₅ was used. geoscienceworld.org The optimization of these ratios is essential to prevent the formation of impurities and to target a specific phase of this compound.

The following table summarizes parameters used in various hydrothermal syntheses to produce this compound and related compounds.

| Product | Reactants & Ratios | Temperature (°C) | Time (h) | Additional Notes | Source(s) |

| Zn(AsO₂)₂ | Zinc Sulphate, Arsenic Trioxide, NaOH; n(Zn)/n(As) = 1:2 | 80 | 2 | Mono-phase crystalline product was obtained. | imim.pl |

| Cd₁.₂₅Zn₀.₇₅(HAsO₄)₂·2H₂O | Cd(OH)₂, 5ZnO·2CO₃·4H₂O, As₂O₅; Molar Ratio 2:1:1 | 220, then 150 | 60, then 10 | A three-step heating regime was employed. | geoscienceworld.org |

| Zn₉(AsO₄)₆·4H₂O | Not specified | Not specified | Not specified | A new synthetic polymorph of this compound hydrate. | rsc.org |

| ZnOS | Zinc Acetate Dihydrate, Thiourea; 1:1 mass ratio | 200 | 24 | The resulting powder was annealed at 500°C. | espublisher.com |

Role of Mineralizers and Growth Modifiers

In many hydrothermal systems, the reactants exhibit low solubility in pure water, which can limit the reaction rate and crystal growth. nih.gov To overcome this, substances known as mineralizers are introduced into the system. Mineralizers are typically salts, acids, or bases that increase the solubility of the precursor materials at elevated temperatures. nih.gov This enhanced solubility facilitates the dissolution of the reactants and the subsequent precipitation of the desired crystalline product. nih.gov

For example, NaOH can act as a mineralizer, improving the crystallinity and size of ZnS crystals in a similar hydrothermal process. researchgate.net In the synthesis of zirconia (ZrO₂) particles, NaBF₄ has been used as a mineralizer, where it plays a crucial role in tuning the crystallinity and size of the resulting particles. nih.gov The type and concentration of the mineralizer can significantly influence the quality, morphology, and growth rate of the final this compound crystals. nih.govnih.gov

Solid-State Reaction Techniques

Solid-state reactions involve the direct reaction between solid reactants at elevated temperatures. This "ceramic method" is a common and straightforward approach for preparing a wide range of inorganic materials, including mixed metal oxides. bdu.ac.in

High-Temperature Calcination Processes

Calcination is a high-temperature heat treatment applied to solid materials to induce thermal decomposition, phase transitions, or the removal of volatile fractions. In the context of this compound synthesis, this process would typically involve heating a finely ground, intimate mixture of solid precursors, such as zinc oxide (ZnO) and an arsenic oxide (e.g., As₂O₅), in a furnace. bdu.ac.in

The rate of the solid-state reaction between zinc and arsenic powders has been studied at temperatures ranging from 150°C to 400°C and high pressures, yielding the product Zn₃As₂. kyoto-u.ac.jp The temperature and duration of calcination are critical parameters that affect the final product's properties. For instance, in the synthesis of ZnO nanoparticles, increasing the calcination temperature from 400°C to 800°C led to an increase in crystallite size. nih.gov Similarly, high-temperature calcination is known to enhance the surface capacity and textural properties of adsorbents. mdpi.com The calcination of iron oxide precursors at temperatures up to 500°C resulted in the formation of nearly pure hematite (B75146), demonstrating the effectiveness of temperature in achieving phase purity. mdpi.com These principles are directly applicable to the synthesis of this compound, where controlling the calcination temperature and time is essential for achieving the desired crystalline phase and particle characteristics.

| Precursor System | Calcination Temperature (°C) | Effect on Product | Source(s) |

| ZnCO₃ (to form ZnO) | 400 - 800 | Increased temperature led to larger crystallite sizes (18-35 nm). | nih.gov |

| ZnCl₂ and Na₂CO₃ (to form ZnO) | 300 - 450 | Increased temperature led to larger particle sizes (27-56 nm). | nih.gov |

| Iron Precursors (to form Iron Oxide) | 200 - 500 | Higher temperatures (500°C) resulted in nearly pure hematite phase. | mdpi.com |

| Magnesium Precursors (to form MgO) | 700 - 1000 | Produces light-burned magnesium oxide with high reactivity. | mdpi.com |

Mechanochemical Activation Approaches

Mechanochemical activation is a solid-state technique that uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. mdpi.comjst.go.jp This process increases the surface area, creates defects, and enhances the chemical reactivity of solids, often allowing reactions to proceed under milder conditions than traditional calcination. mdpi.comjst.go.jp

While direct literature on the mechanochemical synthesis of this compound is sparse, the principles have been demonstrated for related systems. For example, mechanochemical methods have been used for the form-independent activation of zinc metal for use in organic synthesis. nih.gov The process has also been applied to ore tailings, where mechanical activation of sphalerite (a zinc ore) increased zinc yield significantly. mdpi.com This approach could be applied to synthesize this compound by milling a mixture of solid zinc and arsenic precursors. The intense grinding would activate the reactants, potentially leading to the formation of this compound directly in the mill or reducing the temperature and time required for a subsequent calcination step. jst.go.jp

Solution-Based Precipitation and Crystallization Methods

This category encompasses methods where this compound is formed by precipitation from a solution, typically at or near atmospheric pressure. This is distinct from hydrothermal synthesis, which occurs in a closed, high-pressure system.

A key example is the synthesis of crystalline, mono-phase this compound(III), Zn(AsO₂)₂, by precipitating it from an aqueous solution. imim.pl This was achieved by adding a zinc sulphate solution to an arsenious solution, which was prepared by dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (B78521) (NaOH) solution. imim.pl The reaction is sensitive to parameters such as temperature, reactant concentrations, and pH. In one study, a mono-phase crystalline product was obtained at a reaction temperature of 80°C, a reaction time of 2 hours, and a final washing pH of 6. imim.pl Under these conditions, the precipitation yields for arsenic and zinc were 77.70% and 46.37%, respectively. imim.pl

The potential for this compound precipitation is also observed in environmental contexts, where high concentrations of dissolved zinc and arsenate in soil solutions can lead to the formation of Zn₃(AsO₄)₂ precipitates. mdpi.com Another relevant technique is reduction-cooling crystallization, which has been used to separate and recover arsenic from solutions rich in As, Cu, and Zn. rsc.orgresearchgate.net This process involves reducing As(V) to As(III) and then controlling the temperature and solution composition to induce the crystallization of As₂O₃, demonstrating how solubility changes driven by temperature and chemical environment can be harnessed for selective crystallization. rsc.orgresearchgate.net

| Method | Reactants | Conditions | Product/Outcome | Source(s) |

| Precipitation | Zinc Sulphate, Arsenic Trioxide, NaOH | Temp: 80°C, Time: 2h, n(Zn)/n(As) = 1:2, Washing pH = 6 | Crystalline Zn(AsO₂)₂ | imim.pl |

| Reduction-Cooling Crystallization | As, Cu, and Zn rich leaching liquor, SO₂ | Reduction at 45°C; Crystallization at 5°C with H₂SO₄ addition | Recovery of arsenic as As₂O₃ crystals from the solution | rsc.orgresearchgate.net |

pH-Controlled Aqueous Precipitation

The pH of an aqueous solution is a critical parameter that governs the precipitation and the specific crystalline phase of this compound compounds. By carefully controlling the pH, it is possible to selectively precipitate different forms of this compound.

Research has shown that the synthesis of crystalline, mono-phase this compound(III) can be achieved by reacting a zinc sulphate solution with an arsenious solution derived from dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (NaOH) solution. imim.pl The pH of the solution, along with other factors like temperature and reactant concentrations, dictates the final product. For instance, a mono-phase crystalline this compound(III) with the chemical composition of Zn(AsO₂)₂ was synthesized at a reaction temperature of 80°C and a washing pH of 6. imim.pl In another study, the removal of arsenate from solution in the presence of Zn(II) was significantly enhanced at a pH of 8, a phenomenon attributed to the precipitation of zinc hydroxide carbonate followed by arsenate adsorption. acs.org At a more acidic pH of 4, the presence of zinc had a negligible effect on arsenate adsorption on ferrihydrite. acs.org

The influence of pH is also evident in the formation of other zinc-containing compounds. For example, in the synthesis of zinc gallate (ZnGa₂O₄) nanoparticles, the pH of the reaction medium determined the final product, with spinel ZnGa₂O₄ being the majority phase at pH values between 6 and 10, while a layered double hydroxide phase formed at pH 12. mdpi.com Similarly, the removal of lead and zinc ions from aqueous solutions via precipitation with sodium hydroxide is highly pH-dependent, with maximum removal efficiencies observed in the pH range of 10.32 to 11.39. srce.hr

Table 1: Effect of pH on this compound and Related Compound Formation

| pH Level | Reactants | Resulting Compound/Effect | Reference |

|---|---|---|---|

| 4 | Arsenate, Zn(II), Ferrihydrite | No significant effect on arsenate adsorption | acs.org |

| 6 | Zinc sulphate, Arsenious solution | Mono-phase crystalline Zn(AsO₂)₂ | imim.pl |

| 6-10 | Zinc nitrate, Gallium nitrate | Spinel ZnGa₂O₄ (majority phase) | mdpi.com |

| 8 | Arsenate, Zn(II) | Enhanced arsenate removal via precipitation | acs.org |

| 10.32-11.39 | Pb²⁺, Zn²⁺, NaOH | Maximum removal efficiency of lead and zinc ions | srce.hr |

| 12 | Zinc nitrate, Gallium nitrate | Zn-Ga layered double hydroxide phase | mdpi.com |

Controlled Co-precipitation for Phase Purity

Controlled co-precipitation is a technique used to produce high-purity, multi-element compounds by simultaneously precipitating the constituent ions from a solution. This method is particularly useful for avoiding the formation of mixed phases and ensuring the desired stoichiometry of the final product.

In the context of arsenic removal from industrial liquors rich in arsenic, copper, and zinc, conventional evaporation crystallization can lead to the undesirable co-precipitation of copper and zinc with arsenic. rsc.org However, by precisely controlling parameters such as sulfuric acid concentration and temperature, it is possible to selectively crystallize high-purity arsenic trioxide (As₂O₃) while minimizing the loss of copper and zinc. rsc.org Under optimal conditions, an arsenic recovery efficiency of 96.72% was achieved with minimal copper and zinc co-precipitation. rsc.org

The concept of co-precipitation is also critical in environmental systems. For example, the interaction between zinc and arsenic in soils can lead to the formation of insoluble zinc-arsenate complexes, which can reduce the mobility and toxicity of arsenic. researchgate.netresearchgate.net Studies have shown that increasing zinc concentrations can decrease the solubility of arsenic in soil. researchgate.net This can occur through the precipitation of this compound or the formation of ternary complexes involving zinc, arsenate, and soil minerals like iron oxides. researchgate.net

The effectiveness of co-precipitation for metal removal has been demonstrated for various heavy metals. For instance, co-precipitation with calcium carbonate has been shown to be a highly efficient method for removing cadmium and zinc from aqueous solutions, with uptake rates exceeding 99%. nih.gov

In-situ Formation Pathways in Geochemical Systems

This compound can form naturally in the environment through various geochemical processes, particularly in areas contaminated with both zinc and arsenic. These in-situ formation pathways are crucial for understanding the fate and transport of these elements in soil and water.

Precipitation from Contaminated Aqueous Solutions

In aqueous environments contaminated with both zinc and arsenic, the direct precipitation of this compound can occur when the solution becomes supersaturated with respect to a particular this compound mineral. This process is a key mechanism for the natural attenuation of these contaminants.

The presence of zinc can significantly enhance the removal of arsenate from contaminated water. acs.org This is often due to the formation of zinc-arsenate precipitates. The solubility of these precipitates, and thus their formation, is influenced by factors such as pH and the presence of other ions. For example, the removal of arsenate by cerussite (PbCO₃) is enhanced in the presence of various cations, including zinc, leading to the formation of mimetite (Pb₅(AsO₄)₃Cl). diva-portal.org

In situ chemical reduction technologies can also induce the precipitation of metal contaminants. By manipulating the geochemistry of the subsurface, direct precipitation or co-precipitation of elements like zinc and arsenic can be achieved. clu-in.org For instance, the corrosion of zero-valent iron (ZVI) can create a reduced environment and increase pH, leading to the precipitation of zinc as zinc hydroxide or its co-precipitation with iron hydroxides. clu-in.org

Solid-Phase Transformation in Soil Matrices

In soil environments, this compound can form through the transformation of existing solid phases. This often involves the interaction of dissolved arsenic and zinc with soil minerals.

Studies have indicated that in soils, zinc can decrease the release of arsenic into the soil solution by forming insoluble zinc-arsenate complexes within the soil matrix. researchgate.netresearchgate.net This process effectively immobilizes the arsenic, reducing its bioavailability. The interaction is complex and can involve adsorption onto mineral surfaces followed by surface precipitation or the formation of distinct this compound mineral phases.

The transformation of iron-bearing minerals plays a significant role in the fate of zinc and arsenic in soils. For example, the transformation of zinc-bearing ferrihydrite in reducing sediments can lead to the release of zinc into the porewater. nih.govacs.org This released zinc can then react with available arsenate to form this compound precipitates, or it may be scavenged by other ligands such as sulfides or carbonates. nih.gov The presence of other minerals and organic matter in the soil matrix can influence these transformation pathways. nih.govacs.org It has been observed that in complex sediment systems, the chemical behaviors of iron and zinc can become decoupled, affecting the ultimate fate of zinc and its potential to form arsenate compounds. acs.org

Advanced Structural Characterization Techniques

Electron Microscopy Approaches

Electron microscopy techniques utilize a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. e3s-conferences.org These methods are indispensable for visualizing the morphology and ultrastructure of zinc arsenate particles at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface topography and morphology of materials. mdpi.com In SEM, a focused beam of electrons is scanned across the surface of the sample. mdpi.com The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image.

For this compound, SEM analysis provides critical information about:

Particle Size and Size Distribution: SEM images allow for direct measurement of the dimensions of individual particles or agglomerates.

Particle Morphology: The technique reveals the shape of the particles, such as whether they are spherical, rod-like, plate-like, or have irregular habits. chalcogen.roresearchgate.net

Surface Texture: High-magnification images can show details of the particle surface, including roughness and porosity.

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which analyzes the characteristic X-rays emitted from the sample to provide elemental composition information, confirming the presence and distribution of zinc, arsenic, and oxygen. chalcogen.ro

| Technique | Application for this compound | Key Information Obtained |

| Scanning Electron Microscopy (SEM) | Microstructural & Morphological Analysis | Particle shape, size, surface texture, and state of aggregation. mdpi.comchalcogen.roresearchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental Analysis | Elemental composition and distribution on the particle surface. chalcogen.ro |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. researchgate.net In TEM, a high-energy electron beam is transmitted through an ultrathin sample (typically less than 100 nm thick). sintef.nonanoscience.com The interaction of the electrons with the sample creates an image that reveals details about the material's internal features.

Key applications of TEM for studying this compound include:

Nanoscale Morphology: TEM provides detailed images of the size and shape of nanoparticles. researchgate.net

Internal Structure: It can reveal internal features such as crystalline defects (e.g., dislocations, stacking faults), grain boundaries, and phase segregation within a single particle. sintef.norsc.org

High-Resolution Imaging (HRTEM): This mode allows for the direct visualization of the atomic lattice planes within a crystalline particle, providing information about its crystallinity and orientation.

Electron Diffraction: As the electron beam passes through the sample, it is diffracted by the crystal lattice. The resulting electron diffraction (ED) pattern can be recorded. sintef.no Selected Area Electron Diffraction (SAED) can produce a diffraction pattern from a specific nanoparticle or a small region of the sample. This pattern provides information about the crystal structure and symmetry, complementing XRD data, especially for nanosized materials. e3s-conferences.orgnanoscience.com

TEM is a powerful, albeit more complex, technique that provides a direct link between the macroscopic properties of this compound and its atomic and nanoscale structure. rsc.org

Crystallographic Analysis and Polymorphism of Zinc Arsenates

Characterization of Hydrated and Anhydrous Phases

Zinc arsenates can be broadly categorized into hydrated and anhydrous phases, distinguished by the presence or absence of water molecules (H₂O) or hydroxyl groups (OH) within their crystal lattices. The majority of known zinc arsenate minerals are hydrated. mdpi.com

Hydrated zinc arsenates incorporate water molecules directly into their structure. Examples include:

Arsenohopeite (Zn₃(AsO₄)₂·4H₂O) : The arsenate analogue of hopeite, containing four water molecules per formula unit. researchgate.netgeoscienceworld.orgcambridge.org

Köttigite (Zn₃(AsO₄)₂·8H₂O) : A highly hydrated phase with eight water molecules. udel.edu

Ianbruceite (Zn₂(OH)(H₂O)(AsO₄)₂) : A complex structure containing both hydroxyl groups and water molecules, some of which are located between structural slabs. cambridge.org

Adamite (Zn₂AsO₄(OH)) : Contains hydroxyl groups rather than distinct water molecules. udel.edugalleries.com

Synthetic hydrated phases have also been characterized. A notable example is Zn₉(AsO₄)₆·4H₂O , a synthetic polymorph prepared via hydrothermal methods. rsc.orgrsc.org The crystal structure of this compound is built from chains of zinc polyhedra connected by arsenate tetrahedra, with water molecules situated in channels running through the structure. rsc.org

Thermal analysis shows that these hydrated phases can transform into anhydrous forms upon heating. For instance, Zn₉(AsO₄)₆·4H₂O transforms into a new anhydrous phase of Zn₃(AsO₄)₂ at 424°C, which then converts to the known β-Zn₃(AsO₄)₂ form at 865°C. rsc.org Similarly, the dehydration of BaZn₂As₂O₈∙H₂O occurs above 300°C, resulting in an irreversible phase transition to the anhydrous form, BaZn₂As₂O₈. mdpi.comunivie.ac.at

Anhydrous this compound minerals are less common in nature. mdpi.com Examples include leiteite (ZnAs₂O₄) and reinerite (Zn₃(AsO₃)₂). mdpi.com There are no known natural anhydrous minerals in the simple ZnO-As₂O₅ system. mdpi.com

Identification and Structural Elucidation of Polymorphic Forms

Polymorphism is the ability of a compound to exist in more than one crystal structure. Several instances of polymorphism have been identified among zinc arsenates.

A clear example is the relationship between adamite (Zn₂AsO₄(OH)) and paradamite (Zn₂AsO₄(OH)) . udel.edu Both minerals share the same chemical formula but crystallize in different systems: adamite is orthorhombic, while paradamite is triclinic. udel.edu

Research into synthetic zinc arsenates has also revealed new polymorphic systems. Hydrothermal synthesis using amine templates has produced two polymorphic two-dimensional structures of [C₆N₃H₂₀][Zn₂(AsO₄)(HAsO₄)₂]·2H₂O . acs.orgnih.govfigshare.com These polymorphs, designated VII and VIII in the study, highlight how synthesis conditions can direct the assembly of the same chemical components into different structural arrangements. acs.orgnih.gov The isolation of these compounds demonstrates the structural diversity achievable within amine-templated this compound systems. acs.org

The structural elucidation of these complex materials relies heavily on diffraction techniques. Due to the often small size of hydrothermally synthesized crystals, synchrotron X-ray radiation has been employed for indexing and data collection, as was the case for the synthetic hydrate (B1144303) Zn₉(AsO₄)₆·4H₂O. rsc.org For larger, well-formed crystals, single-crystal X-ray diffraction is the standard method for solving and refining crystal structures, as demonstrated in the analyses of arsenohopeite and cardite. researchgate.netresearchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental identity of a crystalline solid is defined by its crystal system, space group, and unit cell parameters. The crystal system describes the basic symmetry of the lattice, while the space group provides a complete description of all symmetry elements. The unit cell parameters (the lengths of the cell edges: a, b, c; and the angles between them: α, β, γ) define the size and shape of the repeating unit. This data is crucial for distinguishing between different phases and polymorphs.

Detailed crystallographic data for several representative this compound compounds have been determined through single-crystal and powder X-ray diffraction studies.

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

| Adamite | Zn₂AsO₄(OH) | Orthorhombic | Pnnm | Not specified in results | udel.edugalleries.com |

| Arsenohopeite | Zn₃(AsO₄)₂·4H₂O | Orthorhombic | Pnma | a = 10.804 Å, b = 19.003 Å, c = 5.112 Å | researchgate.netgeoscienceworld.orgcambridge.org |

| Cardite | Zn₅.₅(AsO₄)₂(AsO₃OH)(OH)₃·3H₂O | Orthorhombic | Cmcm | a = 15.110 Å, b = 15.492 Å, c = 6.3850 Å | researchgate.net |

| Ianbruceite | Zn₂(OH)(H₂O)(AsO₄)₂ | Monoclinic | P2₁/c | a = 11.793 Å, b = 9.1138 Å, c = 6.8265 Å, β = 103.859° | cambridge.org |

| Köttigite | Zn₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | Not specified in results | udel.edu |

| Paradamite | Zn₂AsO₄(OH) | Triclinic | P-1 | Not specified in results | udel.edu |

| Synthetic Hydrate | Zn₉(AsO₄)₆·4H₂O | Triclinic | P-1 | a = 6.6895 Å, b = 9.1761 Å, c = 10.1377 Å, α = 69.428°, β = 77.205°, γ = 75.765° | rsc.org |

Crystal Habit and Growth Mechanisms

The external morphology of a crystal, known as its crystal habit, is the macroscopic expression of its internal atomic arrangement. Zinc arsenates display a wide variety of crystal habits.

Prismatic and Tabular: Adamite can form wedge-like prismatic crystals, while arsenohopeite is found as prismatic and tabular crystals. researchgate.netgalleries.com

Acicular (Needle-like): Cardite characteristically occurs as radiating sprays of acicular crystals. researchgate.net

Platy or Bladed: Ianbruceite forms thin, platy crystals that are flexible and exhibit perfect cleavage parallel to the (100) plane. cambridge.org

Aggregates and Radiating Clusters: Many zinc arsenates grow as aggregates. Adamite is known to form radiating clusters, sometimes in "wheel" or "wheat sheaf" shapes, and can also have a botryoidal (grape-like) surface. galleries.com Ianbruceite occurs in flattened or ellipsoidal aggregates. cambridge.org

The growth mechanisms are often related to the environment of formation. Adamite, a secondary mineral, grows in the oxidized zones of ore deposits. geologyscience.com Its radiating habit provides insight into the formation of botryoidal structures. galleries.com The structure of ianbruceite consists of slabs composed of zinc and arsenate polyhedra, with water molecules filling the space between them, a structure that gives rise to its perfect cleavage and platy habit. cambridge.org

Spectroscopic Investigations of Zinc Arsenate Species

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. acs.org These techniques provide detailed information about the functional groups, molecular structure, and bonding environments within a material. acs.orgmdpi.com For molecules with a center of symmetry, infrared active vibrations are Raman inactive, and vice-versa, making these techniques complementary. acs.org

Raman spectroscopy is a non-destructive analytical tool that provides insights into the molecular vibrations and bonding within a crystal lattice. researchgate.netresearchgate.net It is particularly sensitive to the stretching and bending modes of the arsenate (AsO₄) tetrahedron and the coordination environment of the zinc cation.

The Raman spectra of zinc arsenate minerals are characterized by distinct bands corresponding to the vibrational modes of the AsO₄³⁻ anion. The free arsenate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes, all of which can be Raman active. However, in a crystal lattice, the symmetry is often lowered, leading to the splitting of these modes. nih.gov

Research on various hydrated this compound minerals, such as davidlloydite (Zn₃(AsO₄)₂(H₂O)₄) and arsenohopeite (Zn₃(AsO₄)₂(H₂O)₄), has provided detailed assignments of their Raman spectra. geoscienceworld.orgresearcher.life In davidlloydite, prominent peaks observed at 865 cm⁻¹ and 841 cm⁻¹ are assigned to the As⁵⁺–O stretching modes. geoscienceworld.org The spectra of the erythrite-köttigite solid solution series, (Co₃₋ₓZnₓ)(AsO₄)₂·8H₂O, show that the low-frequency region (<1000 cm⁻¹) consists of numerous overlapping bands related to the stretching and bending modes of [AsO₄] and [(Co,Zn)O₆] structural units. mdpi.com Substitution of cobalt with zinc causes shifts in the Raman bands, for example, bands at approximately 390 and 346 cm⁻¹ in erythrite shift to 378 and 336 cm⁻¹, respectively, in köttigite. mdpi.com

In the mineral adamite (Zn₂AsO₄OH), the Raman spectrum shows the characteristic vibrations of the AsO₄ tetrahedra and the ZnO₅ pyramids. researchgate.net For koritnigite, (Zn,Co)(AsO₃OH)·H₂O, Raman spectroscopy has been used to prove the presence of (AsO₃OH)²⁻ units in the crystal structure, with observed bands attributed to its stretching and bending vibrations. qut.edu.au

The analysis of arsenohopeite, the arsenate analogue of hopeite, confirms the presence of weak hydrogen bonds through its Raman spectrum. researcher.lifecambridge.org The spectral data for various this compound species highlight the utility of Raman spectroscopy in identifying mineral phases and understanding the local bonding environments. researchgate.nethandbookofmineralogy.org

| Vibrational Mode | Davidlloydite geoscienceworld.org | Arsenohopeite researcher.life | Köttigite mdpi.com | Adamite researchgate.net |

|---|---|---|---|---|

| As-O Stretching (ν₁, ν₃) | 865, 841 | ~800-900 (multiple bands) | ~800-850 (multiple bands) | Characteristic AsO₄ vibrations |

| As-O Bending (ν₂, ν₄) | - | ~300-500 (multiple bands) | 378, 336 | - |

| Zn-O Stretching | 550, 504, 454, 420 | - | - | Characteristic ZnO₅ pyramid vibrations |

| O-H Stretching | ~3200 (broad) | - | 3427, 3382, 3195, 3043, 2909 | O-H stretching mode present |

| Lattice Modes | 394, 353, 305, 294, 258, 211, 200, 182, 170, 163, 121 | - | <250 | - |

Infrared (IR) spectroscopy is a technique used to identify compounds and functional groups based on the absorption of IR radiation, which induces molecular vibrations like stretching and bending. savemyexams.comvscht.cz It is particularly effective for identifying polar functional groups, such as the arsenate (AsO₄³⁻) and hydroxyl (OH⁻) groups present in this compound compounds. acs.org

Fourier-transform infrared spectroscopy (FTIR) is often used alongside X-ray diffraction (XRD) to identify crystalline phases and surface complexes in this compound materials. The analysis of the arsenate mineral wendwilsonite, which is related to zinc-containing roselite group minerals, shows that the complexity in the infrared spectra, with multiple antisymmetric stretching vibrations for the (AsO₄)³⁻ clusters, indicates a reduction of the tetrahedral symmetry. nih.gov This loss of degeneracy is also observed in the bending modes. nih.gov

For hydrated this compound species, IR spectroscopy is crucial for identifying the presence and nature of water molecules and hydroxyl groups. For example, in wendwilsonite, broad bands observed around 3332, 3119, and 3001 cm⁻¹ are assigned to the OH stretching vibrations of water molecules involved in hydrogen bonding. nih.gov In general, the mid-IR region (4000–400 cm⁻¹) is where fundamental vibrations are observed. acs.org The fingerprint region (1500–600 cm⁻¹) is typically complex but contains bands specific to the molecular structure of the sample. mdpi.com The characteristic absorption of the Zn-O bond in zinc oxide is observed around 442 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H₂O, OH⁻) | ~3000 - 3500 (often broad) | nih.gov |

| Water (H₂O) | Bending | ~1600 - 1700 | researchgate.net |

| Arsenate (AsO₄³⁻) | Antisymmetric Stretching (ν₃) | ~800 - 900 | researchgate.netnih.gov |

| Arsenate (AsO₄³⁻) | Symmetric Stretching (ν₁) | ~700 - 850 | researchgate.net |

| Arsenate (AsO₄³⁻) | Bending (ν₄, ν₂) | ~300 - 500 | nih.gov |

| Zinc-Oxygen (Zn-O) | Stretching | ~400 - 500 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the first few atomic layers of a material's surface. mdpi.combris.ac.uk The technique involves irradiating a sample with monoenergetic X-rays and analyzing the kinetic energy of the emitted photoelectrons. bris.ac.uk

XPS survey scans provide information on all the elements present on the surface of a this compound sample, with the exception of H and He. High-resolution spectra of specific elements allow for the determination of their oxidation states. chalcogen.ro For this compound, XPS can quantify the relative amounts of zinc, arsenic, and oxygen on the sample surface.

The binding energy of a core-level electron is characteristic of the element and its oxidation state. For instance, the Zn 2p spectrum typically shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with a consistent energy separation. researchgate.net The binding energy for the Zn 2p₃/₂ peak in zinc oxide (ZnO) is typically found around 1021.7-1022.4 eV, confirming the Zn²⁺ valence state. researchgate.netnih.govindico.global Similarly, the O 1s spectrum can distinguish between oxygen in the arsenate group and oxygen in water or hydroxyl groups based on shifts in binding energy. mdpi.com In roselite, a mineral related to zinc arsenates, the major O 1s peak at 531.0 eV is associated with the arsenate group, while a minor peak at a higher binding energy of 532.6 eV is assigned to oxygen in crystal water. mdpi.com

High-resolution XPS spectra are essential for detailed chemical state analysis. The precise binding energy and the peak shape provide information about the local chemical environment of the atom.

Zinc (Zn): The binding energies for the Zn 2p₃/₂ and Zn 2p₁/₂ core levels in zinc compounds are well-established. For ZnO, the Zn 2p₃/₂ peak is consistently reported in the range of 1021.7 eV to 1022.5 eV. nih.govindico.globalrsc.org The energy separation between the Zn 2p₃/₂ and Zn 2p₁/₂ peaks is approximately 23 eV. researchgate.net These values serve as a benchmark for identifying the +2 oxidation state of zinc in this compound compounds.

| Compound/Material | Zn 2p₃/₂ Binding Energy (eV) | Reference |

|---|---|---|

| ZnO Film | 1021.7 | nih.gov |

| ZnO | 1021.7 ± 0.3 | indico.global |

| Zn(OH)₂ | 1021.8 ± 0.5 | indico.global |

| Partially Oxidized Zinc | 1022.55 | rsc.org |

Arsenic (As): The chemical state of arsenic can be more complex. The As 3d binding energy is sensitive to the local bonding environment, such as whether arsenic is bonded to oxygen or zinc. In studies of arsenic-doped zinc oxide, different As 3d binding energies have been attributed to various arsenic species. For example, a binding energy of around 44-45 eV is often associated with As-O bonding (As⁵⁺), indicative of arsenate species. aip.orgresearchgate.net A peak at a lower binding energy of ~41 eV can be attributed to As-Zn bonds. aip.org In a study of As-implanted ZnO, peaks at 41.6 eV, 44.2 eV, and 46.2 eV were identified, with the majority of arsenic initially in an interstitial state. aip.org The major contribution in a sample containing this compound was found at 43.9 eV. aip.org

| Assignment | As 3d Binding Energy (eV) | Reference |

|---|---|---|

| As-Zn bond (As on Zn site) | ~41.3 | researchgate.net |

| As-O bond (As⁵⁺ in arsenate) | ~44-45 | aip.orgresearchgate.net |

| This compound | 43.9 ± 0.2 | aip.org |

| As in Orpiment (As₂S₃) | 42.7 | aip.org |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of a specific element in a material. nih.gov It is element-specific and can be applied to crystalline and amorphous materials, making it highly valuable for studying complex environmental or industrial samples containing this compound. researchgate.netucl.ac.uk XAS provides information on the oxidation state, coordination number, and identity of neighboring atoms. nih.gov

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. Zinc K-edge XANES is a valuable tool for determining the chemical speciation of zinc. nih.gov Although zinc is typically in the +2 oxidation state in minerals, variations in the K-edge position (from 9660.5 to 9666.0 eV) and post-edge features reflect changes in zinc's coordination environment (e.g., tetrahedral vs. octahedral coordination). nih.govacs.org

EXAFS: The EXAFS region, at higher energies past the edge, contains information about the number, identity, and distance of the atoms in the local coordination shells around the absorbing atom. researchgate.net Studies on the co-precipitation of zinc and arsenate on mineral surfaces have used EXAFS to determine that zinc can form tetrahedral surface complexes or layered double hydroxide (B78521) (LDH)-like precipitates, providing molecular-level information on the local chemical environment. researchgate.net In studies of complex materials like smelter slags, XAS has been used to speciate zinc and arsenic, finding that zinc can be present in glassy phases and as ZnS, while arsenic speciation can be dominated by arsenic(III) and (V) oxides and sulfides. ucl.ac.uk

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the electronic state and coordination geometry of specific elements within a material. uu.nlnih.gov The technique involves tuning synchrotron-generated X-rays to the absorption edge of a core electron (e.g., the 1s K-edge) of the element of interest. iucr.org The precise energy and features of this absorption edge are highly sensitive to the element's oxidation state and local coordination environment. iucr.orgosti.gov

For this compound, XANES analysis is typically performed at both the Zinc (Zn) K-edge and the Arsenic (As) K-edge.

Zinc K-edge XANES : The Zn K-edge spectrum provides information about the coordination of the zinc atoms. The energy position of the absorption edge and the shape of the post-edge peaks can distinguish between different coordination numbers, such as tetrahedral (four-coordinate) and octahedral (six-coordinate) geometries. osti.gov Generally, the absorption edge for tetrahedrally coordinated zinc is at a lower energy compared to octahedrally coordinated zinc. osti.gov Studies on a wide range of zinc-containing minerals and compounds have shown that the principal K-edge peak energies vary, reflecting changes in the zinc coordination environment, even when the oxidation state remains +2. nih.goviucr.org

Arsenic K-edge XANES : The As K-edge XANES spectrum is particularly effective for determining the oxidation state of arsenic. A distinct energy shift in the absorption edge allows for clear differentiation between arsenite (As(III)) and arsenate (As(V)). acs.org The white line energy for As(III) compounds is typically found in the range of 11870.0 to 11871.7 eV, whereas for As(V) compounds, it shifts to a higher energy range of 11872.6 to 11875.3 eV. acs.org In this compound (Zn₃(AsO₄)₂), arsenic is in the +5 oxidation state, which would be confirmed by an absorption edge in the characteristic As(V) region.

The analysis of XANES spectra, often in conjunction with linear combination fitting using well-characterized standard compounds, allows for the quantitative identification of different zinc and arsenic species in complex samples. osti.govresearchgate.net

Table 1: Representative XANES K-edge White Line Energies for Arsenic and Zinc Species

| Element | Oxidation State / Coordination | White Line Energy (eV) | Reference(s) |

| Arsenic | As(III) | 11870.0 - 11871.7 | acs.org |

| Arsenic | As(V) | 11872.6 - 11875.3 | acs.org |

| Zinc | General Range (Coordination Dependent) | 9660.5 - 9666.0 | nih.goviucr.org |

| Zinc | Tetrahedral (on SiO₂) | 9662.3 | osti.gov |

| Zinc | Octahedral (on SiO₂) | 9663.4 | osti.gov |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination

Following the XANES region in an absorption spectrum is the Extended X-ray Absorption Fine Structure (EXAFS) region. uu.nl This region, which can extend for up to 1000 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and waves backscattered from neighboring atoms. mpg.deoaepublish.com Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. oaepublish.comnih.gov

In the context of this compound, EXAFS analysis at both the Zn and As K-edges provides a detailed picture of the local structure:

Zn K-edge EXAFS : This analysis reveals the structure of the coordination shells surrounding the zinc atoms. It can precisely determine the Zn-O bond lengths and the number of nearest-neighbor oxygen atoms (coordination number). This is critical for confirming the tetrahedral or octahedral coordination geometry suggested by XANES. Studies have shown that EXAFS can determine interatomic distances in single-coordination shells with a precision of ±0.5 pm. nih.gov

As K-edge EXAFS : This analysis probes the environment around the arsenic atoms, defining the geometry of the arsenate (AsO₄) tetrahedra. It provides precise As-O bond lengths and confirms the tetrahedral coordination of oxygen atoms around the central arsenic atom.

When zinc and arsenate coexist, such as in the sorption of zinc on mineral surfaces in the presence of arsenate, EXAFS is crucial for identifying the formation of this compound precipitates or surface complexes. researchgate.net The technique can distinguish between inner-sphere and outer-sphere complexes and provide the specific bond distances and coordination numbers for the newly formed species. researchgate.netnih.gov

Table 2: Typical Structural Parameters Determined by EXAFS for Zinc and Arsenate Coordination

| Absorbing Atom | Neighbor Atom | Coordination Number (CN) | Interatomic Distance (Å) | Reference(s) |

| Zn | O | 4 to 6 | ~1.97 - 2.08 | researchgate.netresearchgate.net |

| As | O | 4 | ~1.68 | nih.gov |

| Zn (in microbial cells) | S | ~2.2 - 3.8 | ~2.34 | researchgate.net |

Note: Distances and coordination numbers can vary depending on the specific crystalline form or local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei (e.g., ⁷⁵As, ⁶⁷Zn – if reported)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. For this compound, the relevant nuclei are ⁷⁵As and ⁶⁷Zn. Both are quadrupolar nuclei, which means their interaction with local electric field gradients provides rich information about symmetry and bonding but can also lead to significant signal broadening. huji.ac.iluoc.gr

⁷⁵As NMR : Arsenic has one NMR-active isotope, ⁷⁵As, which has 100% natural abundance. huji.ac.il It is a quadrupolar nucleus (spin 3/2) that is highly sensitive to the symmetry of its electronic environment. huji.ac.il In the case of the arsenate ion (AsO₄³⁻), a highly symmetric tetrahedral environment results in a relatively sharp NMR signal, but only under specific conditions. nih.govmdpi.com Studies have shown that the ⁷⁵As NMR signal for arsenate is readily observable at high pH (above 11.5-13.5), where the symmetric AsO₄³⁻ species dominates. nih.govmdpi.com At lower pH, the formation of the less symmetric protonated species, HAsO₄²⁻, causes extensive quadrupolar relaxation, broadening the signal to the point where it can be undetectable with standard high-resolution spectrometers. huji.ac.ilnih.gov This makes ⁷⁵As NMR a sensitive probe for the protonation state and local symmetry of arsenate ions in solution. nih.gov

⁶⁷Zn NMR : Zinc's only NMR-active nucleus is ⁶⁷Zn, which has a low natural abundance of 4.10%. huji.ac.il Like ⁷⁵As, it is a quadrupolar nucleus (spin 5/2). uoc.gr ⁶⁷Zn NMR spectroscopy is considered challenging due to the nucleus's low sensitivity and the broad lines that result from efficient quadrupole relaxation, especially in asymmetric environments or large molecules. uoc.grhuji.ac.il Consequently, its application is often limited to small, symmetric zinc complexes. huji.ac.il While specific ⁶⁷Zn NMR studies on this compound are not widely reported, the technique has been used to characterize other zinc compounds, often in the solid state and at high magnetic fields to improve resolution. pascal-man.comuiuc.edu Quantum chemical calculations are frequently employed to predict ⁶⁷Zn NMR parameters (chemical shifts and quadrupole coupling constants) to aid in the interpretation of the broad, often featureless, experimental spectra. uiuc.edu

Table 3: Properties of NMR-Active Nuclei Relevant to this compound

| Property | ⁷⁵As | ⁶⁷Zn | Reference(s) |

| Spin | 3/2 | 5/2 | huji.ac.ilhuji.ac.il |

| Natural Abundance (%) | 100 | 4.10 | huji.ac.ilhuji.ac.il |

| Chemical Shift Range (ppm) | ~660 | ~2700 | huji.ac.ilhuji.ac.il |

| Relative Receptivity (vs ¹H) | 0.0254 | 1.18 x 10⁻⁴ | huji.ac.ilhuji.ac.il |

| Common Reference | 0.5 M NaAsF₆ in CD₃CN | Saturated Zn(NO₃)₂ in D₂O | huji.ac.ilhuji.ac.il |

Environmental Geochemical Processes and Arsenic Immobilization Strategies

Formation and Stability of Zinc Arsenates in Environmental Matrices

The formation of zinc arsenate is a key process in environments co-contaminated with zinc and arsenic. Its stability is influenced by a variety of physicochemical and biological factors.

The formation of this compound is highly dependent on the solution pH and the prevailing redox conditions. The pH affects not only the solubility of this compound but also the speciation of both arsenate and zinc ions in the aqueous phase. Generally, the precipitation of this compound is more favorable under neutral to slightly alkaline conditions. In acidic environments, the solubility of this compound increases, making its formation less likely noaa.govuni-hohenheim.de.

Redox potential (Eh) primarily influences the oxidation state of arsenic. In oxidizing environments, arsenic predominantly exists as arsenate (As(V)), which readily precipitates with zinc. Under reducing conditions, arsenate can be reduced to the more mobile and toxic arsenite (As(III)) scispace.com. While zinc can also form compounds with arsenite, this compound (with As(V)) is generally the more stable and less soluble form, making oxidizing conditions more conducive to long-term arsenic immobilization through the formation of this mineral scispace.comchemicalbook.com.

The interplay between pH and Eh is critical. For instance, under moderately reducing conditions, the dissolution of iron oxyhydroxides can release arsenic into the groundwater; however, the subsequent formation of insoluble sulfides under more strongly reducing conditions can control arsenic solubility uni-hohenheim.de. The presence of zinc in such systems can lead to the precipitation of this compound, offering an alternative immobilization pathway.

In natural soil and sediment systems, the formation of this compound is often mediated by the surfaces of metal oxyhydroxides, particularly those of iron such as goethite (α-FeOOH) and ferrihydrite. These minerals have a high affinity for both arsenate and zinc and can act as templates for the nucleation and precipitation of this compound udel.edunih.gov.

Studies have shown that the co-sorption of zinc and arsenate on goethite surfaces can lead to the formation of surface precipitates that resemble minerals like kottigite (Zn3(AsO4)2·8H2O) and adamite (Zn2(AsO4)(OH)) udel.edu. This process is influenced by the solid-to-solution ratio, with surface adsorption dominating at high ratios and precipitation becoming more significant at lower ratios udel.edu.

The interaction with ferrihydrite, a poorly crystalline iron oxyhydroxide, is also a key process. Batch adsorption experiments have indicated that the presence of Zn(II) can increase the removal of arsenate from solution by ferrihydrite at pH 8 nih.gov. While initially thought to be due to enhanced adsorption, further studies suggest a mechanism involving the precipitation of zinc hydroxide (B78521) or zinc carbonate, followed by the adsorption of arsenate onto these newly formed precipitates nih.gov. At acidic pH, however, the presence of zinc does not significantly affect arsenate adsorption on ferrihydrite nih.gov. The formation of ternary surface complexes involving zinc, arsenate, and the mineral surface is a potential mechanism controlling this enhanced adsorption at higher pH nih.gov.

The following table summarizes the findings of a study on the co-sorption of zinc and arsenate on goethite:

| Goethite Concentration | Dominant Process | Resulting Surface Species |

| 1000 mg/L | Surface Adsorption | Adsorbed Zn(II) and As(V) |

| 100 mg/L | Surface Precipitation | Adamite-like precipitates |

| 10 mg/L | Surface Precipitation | Kottigite-like precipitates |

This interactive data table is based on findings related to co-sorption kinetics on goethite surfaces. udel.edu

The formation of this compound in complex environmental matrices can be influenced by the presence of competing ions and organic ligands. Phosphate (B84403) (PO4^3-), being chemically similar to arsenate (AsO4^3-), is a major competitor for both adsorption sites on mineral surfaces and for precipitation reactions with zinc ekb.eg. High concentrations of phosphate can inhibit the formation of this compound by outcompeting arsenate for reaction with zinc ions.

Other anions such as sulfate (B86663) and selenite can also compete with arsenate for adsorption sites on minerals like goethite, which can indirectly affect the subsequent formation of this compound precipitates ekb.eg. The degree of competition is dependent on the relative concentrations of the ions and the pH of the system.

Organic ligands, which are ubiquitous in soil and natural waters, can also play a significant role. Simple organic acids like citric and oxalic acid can form complexes with zinc, potentially reducing its availability to precipitate with arsenate um.ac.ir. Humic and fulvic acids, major components of soil organic matter, can also form soluble complexes with zinc or compete for adsorption sites on mineral surfaces, thereby influencing the partitioning of zinc and arsenic between the solid and aqueous phases mdpi.com. However, in some cases, organic matter can also promote the co-precipitation of metals and arsenic.

Solid-Solution Equilibria and Dissolution Kinetics in Aqueous Systems

The long-term stability of this compound as an arsenic sink is determined by its solid-solution equilibria and dissolution kinetics. This compound is a sparingly soluble salt, and its solubility in water is governed by the solubility product constant (Ksp). The reported Ksp for Zn3(AsO4)2 at 25°C is approximately 2.8 x 10^-28 utexas.edunist.govchegg.com. This low Ksp value indicates that in solutions where the product of the ion activities of Zn^2+ and AsO4^3- exceeds this value, precipitation of this compound is thermodynamically favored.

The dissolution of this compound is influenced by factors such as pH, the presence of complexing agents, and the ionic strength of the solution. As mentioned earlier, the solubility of this compound increases significantly in acidic conditions noaa.gov. The dissolution kinetics, or the rate at which this compound dissolves, are important for predicting the potential for arsenic re-mobilization over time. While specific kinetic data for this compound dissolution is limited, studies on analogous systems suggest that dissolution rates are influenced by factors such as surface area, temperature, and the degree of undersaturation of the surrounding solution.

Remediation Applications and Arsenic Attenuation Mechanisms

The precipitation of this compound is a promising strategy for the in-situ immobilization of arsenic in contaminated soils and waters. By adding a source of zinc to arsenic-contaminated environments, the formation of insoluble this compound can effectively reduce the concentration of dissolved arsenic.

The application of zinc fertilizers or other zinc compounds to arsenic-contaminated agricultural soils has been shown to reduce arsenic availability and its uptake by plants researchgate.netresearchgate.netsemanticscholar.orgscirp.org. This is attributed to the precipitation of this compound, which renders the arsenic less mobile and bioavailable researchgate.netvu.nl. The effectiveness of this approach depends on the soil pH, the initial concentrations of arsenic and zinc, and the presence of competing ions.

A study on an Inceptisol demonstrated that the application of zinc chloride significantly reduced the concentration of water-extractable arsenic in the soil and the accumulation of arsenic in the leafy vegetable Ipomoea aquatica semanticscholar.org. The highest dose of zinc (3 mg/L) resulted in the greatest reduction in both soil-extractable arsenic and plant arsenic concentrations semanticscholar.org.

The following table presents data from a pot-culture experiment investigating the effect of zinc application on arsenic concentration in soil and plants:

| Zinc Application Rate (mg/L) | Soil Extractable Arsenic (mg/kg) | Plant Arsenic Concentration (mg/kg dry weight) |

| 0 | 0.25 | 9.85 |

| 1 | - | - |

| 2 | - | - |

| 3 | 0.18 | 7.51 |

This interactive data table is based on findings from a study on the remediation of arsenic toxicity in a soil-plant system. semanticscholar.org

In contaminated water bodies, the addition of zinc salts can induce the precipitation of this compound, thereby removing dissolved arsenic from the water column. This approach can be particularly effective in treating industrial wastewater or groundwater with high arsenic and zinc concentrations. The formation of this compound is a key mechanism for arsenic attenuation in these systems, leading to a reduction in arsenic mobility and toxicity. The application of zinc oxide nanoparticles has also been explored as a method to reduce arsenic toxicity and accumulation in rice plants nih.gov.

Adsorption and Surface Complexation Processes

The immobilization of arsenic in the presence of zinc is significantly influenced by adsorption and surface complexation processes, particularly on the surfaces of iron (Fe) and aluminum (Al) oxyhydroxides, which are common minerals in soil and sediment environments. The interaction between zinc (Zn²⁺) and arsenate (AsO₄³⁻) is not merely additive; rather, they exhibit a synergistic relationship that enhances the sequestration of arsenic.

Research has shown that the presence of Zn²⁺ can increase the adsorption of arsenate on minerals like goethite and ferrihydrite. This occurs through several proposed mechanisms:

Formation of Ternary Surface Complexes: Zinc and arsenate can co-sorb onto mineral surfaces, forming ternary complexes where both ions are bound to the surface and to each other. This type of interaction can create a more stable complex than if either ion were adsorbed alone. Studies suggest that increasing soil zinc can decrease arsenic solubility through the formation of these ternary Zn-As-(hydro)oxide complexes researchgate.netmdpi.com.

Surface Precipitation: In solutions that are locally oversaturated with respect to this compound minerals, heterogeneous nucleation can occur on the surface of other minerals. This process involves the formation of a distinct this compound precipitate on the mineral-water interface udel.edu. Studies at the goethite-water interface have identified the formation of adamite-like [Zn₂(AsO₄)(OH)] and köttigite-like [Zn₃(AsO₄)₂·8H₂O] surface precipitates udel.edu. This outcome may be a result of adsorption/surface precipitation or the formation of a tertiary bridging complex researchgate.net.

Electrostatic Interactions: At a neutral or slightly basic pH, even small amounts of Zn²⁺ can significantly enhance the adsorption of arsenate. This is attributed to the formation of a bridging complex where the positively charged zinc ion helps to bind the negatively charged arsenate oxyanion to the mineral surface researchgate.net. Application of zinc to arsenic-contaminated soils has been shown to decrease the release of arsenic, which is thought to bind arsenic electrostatically within the soil matrix researchgate.net.

Adsorption onto Zinc Hydroxide Precipitates: An alternative mechanism suggests that under certain pH conditions (e.g., pH 8), the enhancement in arsenate removal is due to the precipitation of zinc hydroxide. Arsenate then adsorbs onto this newly formed zinc hydroxide precipitate rather than forming a ternary complex directly on the iron oxide surface .

The effectiveness of these processes is highly dependent on environmental conditions such as pH, the ratio of zinc to arsenic, and the concentration of available mineral surfaces. For instance, the co-sorption of zinc and arsenate on goethite has been studied as a function of the solid-to-solution ratio, demonstrating that at lower mineral concentrations, surface precipitation is more dominant, while at higher concentrations, surface adsorption reactions are more prevalent udel.edu.

Table 1: Mechanisms of Enhanced Arsenate Adsorption in the Presence of Zinc

| Mechanism | Description | Key Factors | Relevant Minerals |

|---|---|---|---|

| Ternary Surface Complexation | Co-sorption of Zn²⁺ and AsO₄³⁻ onto a mineral surface, forming a stable complex. | pH, Ion Ratios | Goethite, Ferrihydrite, Fe-oxides |

| Surface Precipitation | Heterogeneous nucleation of this compound phases (e.g., adamite, köttigite) on a mineral surface. | Local Oversaturation, pH | Goethite |

| Electrostatic Bridging | Positively charged Zn²⁺ acts as a bridge between the negatively charged mineral surface and arsenate anion. | pH > 7, Low Zn²⁺ concentration | General Soil Minerals |

| Adsorption on Zn(OH)₂ | Precipitation of zinc hydroxide, which then acts as a sorbent for arsenate. | pH > 8 | Systems with Ferrihydrite |

Long-Term Stability of Immobilized Arsenic Phases

The long-term stability of immobilized arsenic is crucial for the permanent remediation of contaminated sites. The formation of crystalline this compound minerals is a key process that controls the solubility and mobility of arsenic over extended periods. These phases are generally considered to be thermodynamically stable and less soluble compared to adsorbed arsenic species udel.edu.

Several this compound minerals have been identified as important phases for arsenic sequestration:

Koritnigite (Zn(HAsO₄)·H₂O): Research has provided evidence that the presence of koritnigite can control the soluble concentrations of both arsenic and zinc in multi-metal contaminated soils. The formation of this stable mineral phase can significantly reduce arsenic mobility compared to scenarios where solubility is controlled solely by adsorption processes confex.comslu.se.

Adamite (Zn₂(AsO₄)(OH)): This mineral, along with köttigite, has been observed to form as a surface precipitate on goethite in the presence of both zinc and arsenate udel.edu. First-row transition metals, including zinc, form thermodynamically very stable arsenate complexes udel.edu.

This compound (Zn₃(AsO₄)₂): The formation of this less soluble this compound complex is another mechanism that explains the reduction of arsenic concentration in soil porewater when zinc is present researchgate.netmdpi.com.

Despite the high thermodynamic stability of these minerals, their long-term performance is subject to changes in environmental conditions, particularly pH. Replenishment desorption studies have shown that this compound precipitates and surface complexes are susceptible to proton-promoted dissolution. In acidic conditions (e.g., pH 4 and 5.5), significant loss of both zinc and arsenate can occur, highlighting a potential pathway for re-mobilization if environmental conditions change udel.edu. For example, one study noted that while the arsenic in a zinc phase showed high stability against acid, the precipitates on goethite could lose over 80% of zinc and 60-70% of arsenate under acidic dissolution udel.educonfex.com.

Furthermore, the kinetics of mineral formation can be slow. It has been observed that this compound precipitates on goethite may require several months to achieve a stable coordination environment nih.gov. This slow structural evolution, a process known as Ostwald ripening, means that the full stability of the immobilized arsenic may not be realized immediately after the initial precipitation event. The long-term effectiveness of this compound in sequestering arsenic, therefore, depends on the geochemical environment remaining favorable for its preservation.

Table 2: Factors Affecting the Long-Term Stability of this compound Phases

| Factor | Influence on Stability | Mechanism | Research Findings |

|---|---|---|---|

| pH | High | Decreased Stability in Acidic Conditions: this compound minerals are susceptible to proton-promoted dissolution at low pH. | At pH 4-5.5, significant dissolution of surface precipitates on goethite was observed, releasing As and Zn udel.edu. |

| Mineral Phase | High | Crystalline Structure: Formation of stable crystalline minerals like koritnigite provides a more permanent sink for arsenic than adsorption. | Koritnigite has been shown to control As and Zn solubility in contaminated soils slu.se. |

| Reaction Time | Medium | Kinetics of Crystallization: The transformation from initial precipitates to a stable crystalline phase can take several months. | This compound precipitates on goethite may not reach a stable coordination for months nih.gov. |

| Redox Conditions | Inferred | Arsenic Speciation: The stability of arsenate minerals depends on oxidizing conditions. Reducing conditions could lead to the transformation to more mobile arsenite. | (General knowledge, not explicitly detailed for this compound in the provided search results). |

Theoretical and Computational Chemistry of Zinc Arsenate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org DFT calculations have been instrumental in elucidating the electronic and structural properties of zinc arsenate and related materials.

Research employing first-principles calculations based on DFT helps in understanding the electronic band structure, magnetic properties, and the stability of various this compound compounds. osti.gov For instance, DFT can be used to study the effects of doping on the electronic properties of materials like this compound. researchgate.net The method allows for the calculation of total energies, which helps in determining the most stable configurations of atoms within a crystal lattice. researchgate.net

In the context of this compound, DFT calculations can predict the geometry of different polymorphs and their relative stabilities. For example, studies on adamite (Zn₂AsO₄OH), a common this compound mineral, have utilized DFT to understand its compressional behavior under high pressure. researchgate.netresearchgate.net These calculations provide insights into bond lengths and angles, which are crucial for understanding the material's response to external stimuli.

Table 1: Selected DFT-Calculated Properties of this compound-Related Compounds

| Property | Compound | Calculated Value | Reference |

| Bulk Modulus (K₀) | Adamite (Zn₂AsO₄OH) | 80(3) GPa | researchgate.net |

| Most Compressible Axis | Adamite (Zn₂AsO₄OH) | a-axis | researchgate.net |

| As-O Bond Distance | Arsenate on Alumina | 1.62–1.64 Å | mdpi.com |

Molecular Dynamics Simulations for Crystal Growth and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time evolution of a system of interacting particles, MD provides detailed information about the dynamic processes that govern material properties, such as crystal growth and behavior at interfaces. mdpi.comresearchgate.net

In the study of this compound, MD simulations can model the nucleation and growth of crystals from a solution or melt. These simulations track the trajectories of individual atoms as they arrange themselves into a crystalline lattice, offering insights into the mechanisms that control crystal morphology and the formation of defects. mdpi.com For example, MD simulations have been used to investigate the epitaxial growth of zinc films on various substrates, a process that shares fundamental principles with the formation of this compound layers. mdpi.com

MD simulations are also invaluable for studying interfacial phenomena, such as the interaction of this compound surfaces with water or other molecules. acs.org This is particularly relevant for understanding the environmental behavior of this compound, including its dissolution and the adsorption of ions onto its surface. Simulations can reveal the structure of the solid-liquid interface at an atomic level, information that is often difficult to obtain experimentally.